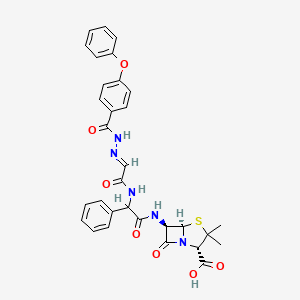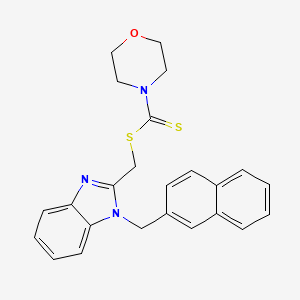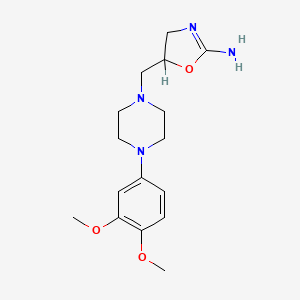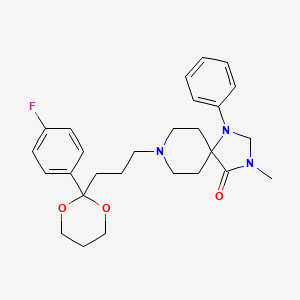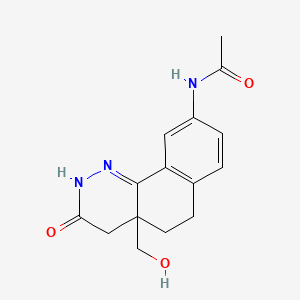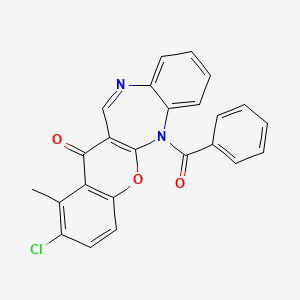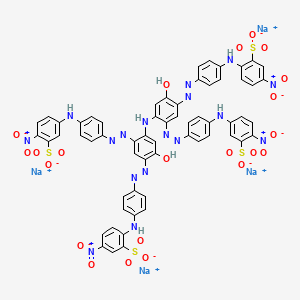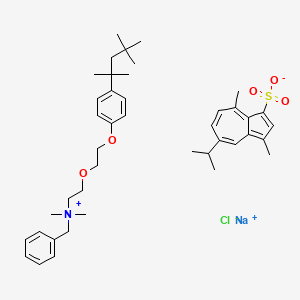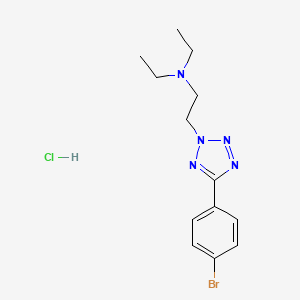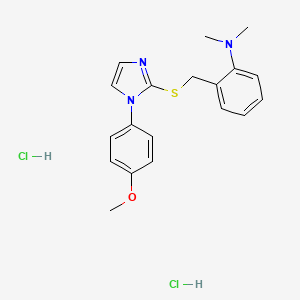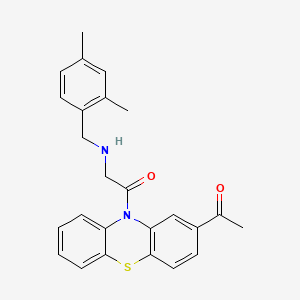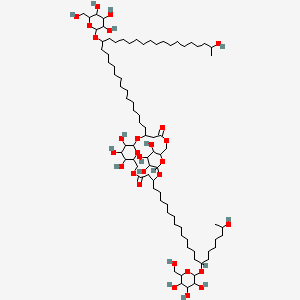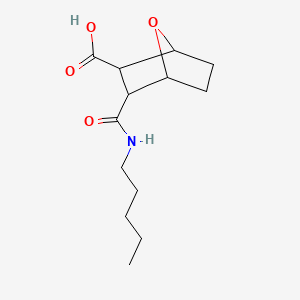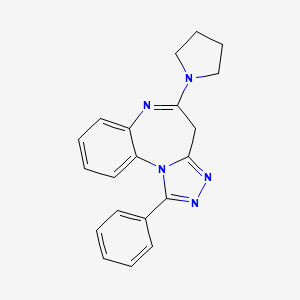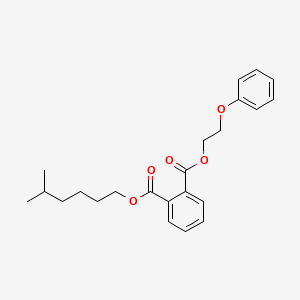
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene-1,2-dicarboxylate, featuring two distinct substituents: a 5-methylhexyl group and a 2-phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate typically involves esterification reactions. The starting materials include benzene-1,2-dicarboxylic acid, 5-methylhexanol, and 2-phenoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with biological membranes, altering their permeability. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
- 1-O-(5-methylhexyl) benzene-1,2-dicarboxylate
- 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate
- 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,3-dicarboxylate
Uniqueness: 1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate is unique due to the presence of both the 5-methylhexyl and 2-phenoxyethyl groups. This dual substitution pattern imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-O-(5-methylhexyl) 2-O-(2-phenoxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28O5/c1-18(2)10-8-9-15-27-22(24)20-13-6-7-14-21(20)23(25)28-17-16-26-19-11-4-3-5-12-19/h3-7,11-14,18H,8-10,15-17H2,1-2H3 |
InChI Key |
FGHCANWOGJMAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


